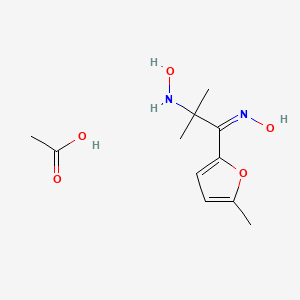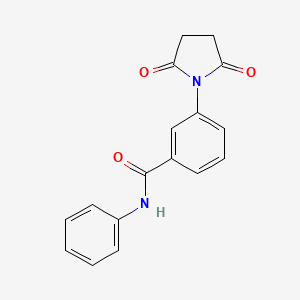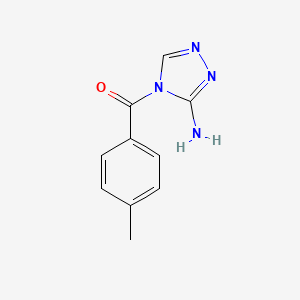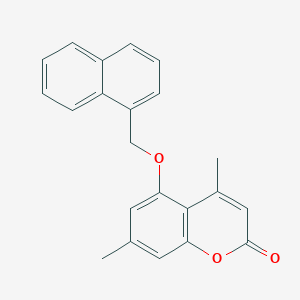
3-chloro-1-(4-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-1-(4-chlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CC-115 and has been shown to have a variety of biochemical and physiological effects. In
科学的研究の応用
CC-115 has been shown to have potential applications in a variety of scientific research areas. One of the most promising areas of research is in the treatment of cancer. CC-115 has been shown to inhibit the activity of mTORC1 and mTORC2, which are key regulators of cell growth and survival. Inhibition of these pathways can lead to the death of cancer cells and the prevention of tumor growth.
CC-115 has also been studied for its potential in the treatment of autoimmune diseases such as multiple sclerosis and lupus. In these diseases, the immune system attacks healthy cells and tissues in the body. CC-115 has been shown to inhibit the activity of immune cells, which can reduce inflammation and prevent damage to healthy tissues.
作用機序
CC-115 works by inhibiting the activity of mTORC1 and mTORC2. These pathways are involved in a variety of cellular processes, including protein synthesis, cell growth, and survival. Inhibition of these pathways can lead to the death of cancer cells and the suppression of the immune system, which can be beneficial in the treatment of autoimmune diseases.
Biochemical and physiological effects:
CC-115 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on mTORC1 and mTORC2, CC-115 has been shown to inhibit the activity of other signaling pathways, including PI3K/AKT and MAPK/ERK. These pathways are involved in a variety of cellular processes, including cell growth, survival, and differentiation.
実験室実験の利点と制限
CC-115 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yields and purity. It has also been extensively studied for its potential applications in scientific research. However, there are also limitations to using CC-115 in lab experiments. It can be expensive to synthesize and may not be readily available in large quantities. Additionally, the effects of CC-115 may vary depending on the cell type or tissue being studied.
将来の方向性
There are several future directions for research on CC-115. One area of research is in the development of more potent and selective inhibitors of mTORC1 and mTORC2. These inhibitors could be used to treat a variety of diseases, including cancer and autoimmune diseases. Another area of research is in the development of combination therapies that target multiple signaling pathways. These therapies could be more effective than single-agent therapies and could potentially reduce the risk of drug resistance.
Conclusion:
CC-115 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects and has potential applications in the treatment of cancer and autoimmune diseases. While there are advantages and limitations to using CC-115 in lab experiments, there are also several future directions for research on this compound. Overall, CC-115 is a promising compound for use in scientific research and has the potential to lead to the development of new therapies for a variety of diseases.
合成法
CC-115 can be synthesized using a multi-step process that involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. The intermediate is then treated with chloroacetyl chloride to form the final product, CC-115. The synthesis of CC-115 has been optimized to produce high yields and purity.
特性
IUPAC Name |
3-chloro-1-(4-chlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c15-9-1-3-10(4-2-9)18-13(19)11(16)12(14(18)20)17-5-7-21-8-6-17/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGMCFLDNDDAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-cyano-2-(5-methyl-2-furyl)vinyl]benzonitrile](/img/structure/B5764746.png)

![2-(3-hydroxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5764783.png)

![8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5764794.png)


![6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5764822.png)
![4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine](/img/structure/B5764831.png)

![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B5764850.png)
![1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline](/img/structure/B5764858.png)
![N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5764859.png)
